molecular formula C14H24BF4P B150721 DI-Tert-butylphenylphosphonium tetrafluoroborate CAS No. 612088-55-8

DI-Tert-butylphenylphosphonium tetrafluoroborate

Cat. No.: B150721
CAS No.: 612088-55-8
M. Wt: 310.12 g/mol
InChI Key: HRDPEVWZXUWEFR-UHFFFAOYSA-O
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Description

DI-Tert-butylphenylphosphonium tetrafluoroborate: is an organophosphorus compound with the molecular formula C14H24BF4P. It is a crystalline powder that is often used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DI-Tert-butylphenylphosphonium tetrafluoroborate typically involves the reaction of tert-butylphenylphosphine with tetrafluoroboric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

tert-Butylphenylphosphine+Tetrafluoroboric acidDI-Tert-butylphenylphosphonium tetrafluoroborate\text{tert-Butylphenylphosphine} + \text{Tetrafluoroboric acid} \rightarrow \text{this compound} tert-Butylphenylphosphine+Tetrafluoroboric acid→DI-Tert-butylphenylphosphonium tetrafluoroborate

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The process includes purification steps such as recrystallization to achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions: DI-Tert-butylphenylphosphonium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides and alkoxides are commonly employed.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphonium salts.

Scientific Research Applications

Chemistry: DI-Tert-butylphenylphosphonium tetrafluoroborate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in catalysis and as a phase-transfer catalyst.

Biology: In biological research, the compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of DI-Tert-butylphenylphosphonium tetrafluoroborate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can donate or accept electrons, facilitating various chemical transformations. Its molecular targets include electrophilic centers in organic molecules, where it can form stable phosphonium intermediates.

Comparison with Similar Compounds

  • Triphenylphosphonium tetrafluoroborate
  • Triethylphosphonium tetrafluoroborate
  • Tributylphosphonium tetrafluoroborate

Uniqueness: DI-Tert-butylphenylphosphonium tetrafluoroborate is unique due to its tert-butyl and phenyl substituents, which provide steric hindrance and stability. This makes it more resistant to hydrolysis and oxidation compared to other phosphonium salts. Additionally, its reactivity profile is distinct, allowing for selective reactions in organic synthesis.

Properties

IUPAC Name

ditert-butyl(phenyl)phosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23P.BF4/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;2-1(3,4)5/h7-11H,1-6H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDPEVWZXUWEFR-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459231
Record name DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612088-55-8
Record name DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a round-bottomed flask, 60.6 mg of copper(I)bromide-dimethyl sulphide complex and 51.2 mg of lithium bromide are initially charged under protective gas. 20 ml of hexane, 4 ml of dichlorophenylphosphine and another 19 ml of hexane are subsequently added. The reaction solution is cooled to 0° C. 32.4 ml of a 2 M solution of tert-butylmagnesium chloride in ether are then slowly added dropwise. The mixture is subsequently allowed to slowly adjust to room temperature and is then stirred at room temperature for a further two hours. For workup, the mixture is cautiously admixed with 75 ml of degassed 2 M HBF4. Another 5 ml of 8 M HBF4 are then additionally added and stirred for 15 min. Filtration with suction is then effected and the filter cake is washed with a little cold water. The residue is dried under reduced pressure to constant weight. Yield: 7.9 g (86% of theory) purity >99%.
Quantity
51.2 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tert-butylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
reactant
Reaction Step Five
Quantity
19 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DI-Tert-butylphenylphosphonium tetrafluoroborate
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DI-Tert-butylphenylphosphonium tetrafluoroborate
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DI-Tert-butylphenylphosphonium tetrafluoroborate

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